molecular formula C16H9BrO3 B3032546 3-benzoyl-6-bromo-2H-chromen-2-one CAS No. 2199-85-1

3-benzoyl-6-bromo-2H-chromen-2-one

Cat. No. B3032546
CAS RN: 2199-85-1
M. Wt: 329.14 g/mol
InChI Key: OXSWLSMWLZZECK-UHFFFAOYSA-N
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Description

The compound "3-benzoyl-6-bromo-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The presence of a benzoyl group and a bromine atom in the compound suggests that it may have unique chemical properties and reactivity patterns that could be exploited in various chemical syntheses and biological studies.

Synthesis Analysis

The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a green, catalyst-free, and solvent-free method using microwave irradiation has been developed for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, which are structurally related to this compound . Additionally, microwave-assisted cyclization under mildly basic conditions has been used to synthesize 6H-benzo[c]chromen-6-ones, which could potentially be modified to introduce a benzoyl and bromo substituent . An oxidant-free three-component synthesis has also been reported for the construction of 7-amino-6H-benzo[c]chromen-6-ones, which demonstrates the versatility of synthetic approaches available for such compounds .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a fused benzene and pyran ring. The substitution pattern on the rings can significantly influence the electronic and steric properties of the molecule. Computational studies, including density-functional theory (DFT), have been used to investigate the structural features of related compounds, providing insights into bond lengths, bond angles, and dihedral angles . These studies are crucial for understanding the reactivity and interaction of the molecules with biological targets.

Chemical Reactions Analysis

Chromen-2-one derivatives can participate in a variety of chemical reactions. For example, they can undergo tandem reactions leading to benzo[c]chromen-6-ones and isocoumarins, demonstrating their potential for creating complex molecular architectures . They can also be involved in domino reactions with β-ketoesters, which can lead to highly functionalized molecules . Photo-induced reactions have also been employed for the synthesis of benzo[c]chromen-6-ones, showcasing the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a bromine atom suggests potential for further functionalization through nucleophilic substitution reactions. The benzoyl group could affect the molecule's electron distribution and its interaction with biological targets. The synthesized chromen-2-one derivatives have been characterized using various spectroscopic techniques, and their biological activities have been evaluated, indicating their potential as antibacterial agents . The reactivity of similar compounds with hydrazonoyl halides has been explored, leading to the synthesis of various substituted benzo[f]chromen-2-ones . Additionally, the antimicrobial and antioxidant activities of certain chromen-2-one

Scientific Research Applications

Reactions and Synthesis

  • Reactions with Zinc Enolates : Shchepin et al. (2006) explored reactions of 3-benzoyl-6-bromochromen-2-ones with zinc enolates. They found that these reactions produced 4-(1-alkyl-2-aryl-2-oxoethyl)-3-aroyl-6-bromochroman-2-ones and other related compounds as a single stereoisomer, highlighting the compound's utility in stereoselective synthesis (Shchepin et al., 2006).

  • Microwave-Assisted Cyclization : Dao et al. (2018) studied the microwave-assisted cyclization of related compounds under mildly basic conditions. This research showed the potential of 3-benzoyl-6-bromo-2H-chromen-2-one derivatives in facilitating efficient synthesis processes (Dao et al., 2018).

Biological Applications

  • Antimicrobial Activity : Abdel-Aziem et al. (2021) investigated the antibacterial activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One. Their research provided insights into the compound's potential in developing new antibacterial agents, with some compounds showing strong inhibition activity against specific bacteria (Abdel-Aziem et al., 2021).

  • Antidiabetic Activity : Telvekar et al. (2020) synthesized a series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives based on molecular hybridization technique. These compounds were evaluated for their antidiabetic activity, indicating the potential of this compound derivatives as antidiabetic agents (Telvekar et al., 2020).

Other Applications

  • Synthesis of Novel Molecular Hybrids : Nagaraja et al. (2020) explored the synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. They focused on their potential as biological agents, showcasing the versatility of this compound in synthesizing compounds with varied biological activities (Nagaraja et al., 2020).

Future Directions

The compound and its derivatives show promise in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic routes and applications.

properties

IUPAC Name

3-benzoyl-6-bromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWLSMWLZZECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357736
Record name 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2199-85-1
Record name 2H-1-Benzopyran-2-one, 3-benzoyl-6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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